N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromothiophene ring, a thiadiazole ring, and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 5-bromothiophene-2-carboxaldehyde: This can be achieved by bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of 3-(5-bromothiophen-2-yl)-1,2,4-thiadiazole: This involves the reaction of 5-bromothiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Formation of the final compound: The final step involves the reaction of 3-(5-bromothiophen-2-yl)-1,2,4-thiadiazole with 4-fluorophenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the acetamide moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another thiadiazole derivative with different substituents.
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide: A structurally related compound with similar properties.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of its bromothiophene, thiadiazole, and fluorophenoxyacetamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H9BrFN3O2S2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C14H9BrFN3O2S2/c15-11-6-5-10(22-11)13-18-14(23-19-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,18,19,20) |
InChI Key |
LLSGYNPSPKWEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)F |
Origin of Product |
United States |
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